molecular formula C15H32O5Si B1603201 Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- CAS No. 220520-33-2

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-

Cat. No.: B1603201
CAS No.: 220520-33-2
M. Wt: 320.5 g/mol
InChI Key: GAMLUOSQYHLFCT-UHFFFAOYSA-N
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Description

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to three ethoxy groups and a propyl chain that is further substituted with a 3-ethyl-3-oxetanyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- typically involves the reaction of 3-ethyl-3-oxetanemethanol with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3-ethyl-3-oxetanemethanol+3-chloropropyltriethoxysilaneSilane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-+HCl\text{3-ethyl-3-oxetanemethanol} + \text{3-chloropropyltriethoxysilane} \rightarrow \text{Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-} + \text{HCl} 3-ethyl-3-oxetanemethanol+3-chloropropyltriethoxysilane→Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as tin or titanium compounds can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.

    Condensation: Silanol groups can further condense to form siloxane bonds.

    Substitution: The oxetanyl group can participate in ring-opening reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Silanetriol derivatives.

    Condensation: Polysiloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is used in a wide range of scientific research applications:

    Chemistry: As a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: In the modification of surfaces for cell culture studies.

    Medicine: As a precursor in the synthesis of biocompatible materials for medical implants.

    Industry: In the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The compound exerts its effects primarily through the formation of siloxane bonds. The ethoxy groups are hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions. The oxetanyl group can undergo ring-opening reactions, providing additional functionalization opportunities.

Comparison with Similar Compounds

Similar Compounds

    Silane, triethoxy[3-(oxiranylmethoxy)propyl]-: Similar in structure but contains an oxirane ring instead of an oxetanyl ring.

    Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-: Contains methoxy groups instead of ethoxy groups.

Uniqueness

Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is unique due to the presence of the 3-ethyl-3-oxetanyl group, which provides additional reactivity and functionalization options compared to similar compounds. This makes it particularly useful in applications requiring specific chemical modifications.

Properties

IUPAC Name

triethoxy-[3-[(3-ethyloxetan-3-yl)methoxy]propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O5Si/c1-5-15(13-17-14-15)12-16-10-9-11-21(18-6-2,19-7-3)20-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMLUOSQYHLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620404
Record name Triethoxy{3-[(3-ethyloxetan-3-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220520-33-2
Record name Triethoxy{3-[(3-ethyloxetan-3-yl)methoxy]propyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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